molecular formula C37H78NO6P B1232879 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate CAS No. 61423-61-8

2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate

Cat. No.: B1232879
CAS No.: 61423-61-8
M. Wt: 664 g/mol
InChI Key: UXDBPOWEWOXJCE-DIPNUNPCSA-N
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Description

2-Aminoethyl ®-2,3-bis(hexadecyloxy)propyl hydrogen phosphate is an organic compound with the molecular formula C41H86NO6P. It is a phospholipid derivative that features a phosphate group, an aminoethyl group, and two hexadecyloxy groups attached to a glycerol backbone. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl ®-2,3-bis(hexadecyloxy)propyl hydrogen phosphate typically involves the following steps:

    Preparation of the Glycerol Derivative: The glycerol backbone is first modified by attaching hexadecyloxy groups to the 2 and 3 positions. This can be achieved through etherification reactions using hexadecanol and an appropriate catalyst.

    Phosphorylation: The modified glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.

    Aminoethylation: The final step involves the introduction of the aminoethyl group. This can be done by reacting the phosphorylated intermediate with 2-aminoethanol in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethyl ®-2,3-bis(hexadecyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the phosphate group or other functional groups present in the molecule.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced or modified by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various aminoethyl-substituted compounds.

Scientific Research Applications

2-Aminoethyl ®-2,3-bis(hexadecyloxy)propyl hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.

    Biology: The compound is employed in the study of cell membranes and lipid bilayers, as it mimics natural phospholipids.

    Industry: The compound is utilized in the formulation of cosmetics and personal care products, providing moisturizing and emulsifying properties.

Mechanism of Action

The mechanism of action of 2-Aminoethyl ®-2,3-bis(hexadecyloxy)propyl hydrogen phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to form micelles and vesicles, which can encapsulate and transport other molecules. The aminoethyl group may also interact with specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl dihydrogen phosphate: Similar in structure but lacks the hexadecyloxy groups, making it less hydrophobic.

    Glycerophosphoethanolamine: Another phospholipid derivative with different alkyl chain lengths and functional groups.

Uniqueness

2-Aminoethyl ®-2,3-bis(hexadecyloxy)propyl hydrogen phosphate is unique due to its specific combination of hydrophobic hexadecyloxy groups and hydrophilic aminoethyl and phosphate groups. This unique structure imparts distinct amphiphilic properties, making it highly effective in applications requiring both hydrophobic and hydrophilic interactions.

Properties

IUPAC Name

2-aminoethyl [(2R)-2,3-dihexadecoxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H78NO6P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-41-35-37(36-44-45(39,40)43-34-31-38)42-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36,38H2,1-2H3,(H,39,40)/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDBPOWEWOXJCE-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCN)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H78NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210365
Record name 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61423-61-8
Record name 2-Aminoethyl (2R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61423-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061423618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminoethyl (R)-2,3-bis(hexadecyloxy)propyl hydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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